Cas no 91652-78-7 (Senkyunolide C)

Senkyunolide C is a bioactive phthalide compound primarily isolated from Ligusticum chuanxiong and other Apiaceae plants. It exhibits notable pharmacological properties, including anti-inflammatory, neuroprotective, and vasodilatory effects. Structurally characterized by its benzofuranone core, Senkyunolide C has demonstrated potential in modulating oxidative stress and improving microcirculation, making it a subject of interest in cardiovascular and cerebrovascular research. Its stability and solubility profile facilitate in vitro and in vivo studies. As a reference standard, Senkyunolide C is valued for its purity and consistency, supporting rigorous scientific investigations into its mechanisms and therapeutic applications.
Senkyunolide C structure
Senkyunolide C structure
Product Name:Senkyunolide C
CAS No:91652-78-7
MF:C12H12O3
MW:204.221883773804
CID:1080925
PubChem ID:642374
Update Time:2025-06-08

Senkyunolide C Chemical and Physical Properties

Names and Identifiers

    • Senkyunolide C
    • 5-hydroxy-3-butylidenephthalide
    • senkyunolide-C
    • (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone
    • [ "" ]
    • (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone (ACI)
    • 1(3H)-Isobenzofuranone, 3-butylidene-5-hydroxy-, (Z)- (ZCI)
    • SCHEMBL2639883
    • CS-0016689
    • Sekyuolide C
    • 1(3H)-isobenzofuranone, 3-butylidene-5-hydroxy-, (3Z)-
    • 91652-78-7
    • (Z)-5-Hydroxy-3-butylidene-phthalide
    • AKOS032949102
    • (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1(3H)-one
    • (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one
    • SenkyunolideC
    • InChI=1/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4
    • HY-N1285
    • DA-67541
    • 3-[(Z)-Butylidene]-5-hydroxyisobenzofuran-1(3H)-one
    • CHEBI:228936
    • (3Z)-3-butylidene-5-hydroxy-2-benzouran-1-one
    • Inchi: 1S/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4-
    • InChI Key: NRENRLOUWSVYIA-WCIBSUBMSA-N
    • SMILES: C(=C1/OC(=O)C2C=CC(=CC/1=2)O)/CCC

Computed Properties

  • Exact Mass: 204.07900
  • Monoisotopic Mass: 204.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.319±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 387.1±42.0 °C at 760 mmHg
  • Flash Point: 171.7±20.7 °C
  • Solubility: Almost insoluble (0.098 g/l) (25 º C),
  • PSA: 46.53000
  • LogP: 2.70360
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

Senkyunolide C Security Information

Senkyunolide C Pricemore >>

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Senkyunolide C Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
Reference
Efficient synthesis of hydroxyphthalides
Ogawa, Yoshimitsu; et al, Heterocycles, 1994, 39(1), 47-50

Production Method 2

Reaction Conditions
Reference
Method for producing 3-(lower alkylidene)phthalide derivative by rearrangement of 1-(1-lower alkenyl)phthalide derivative
, Japan, , ,

Production Method 3

Reaction Conditions
1.1 Catalysts: Silver Solvents: Dimethylformamide
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
2.2 Solvents: Water
Reference
Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates
Bellina, Fabio; et al, Tetrahedron, 2000, 56(16), 2533-2545

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
Reference
Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates
Bellina, Fabio; et al, Tetrahedron, 2000, 56(16), 2533-2545

Production Method 5

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -30 °C → rt; overnight, rt
Reference
Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acids
Wang, Xujie; et al, Tetrahedron Letters, 2020, 61(14),

Production Method 6

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
1.2 Solvents: Water
Reference
Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates
Bellina, Fabio; et al, Tetrahedron, 2000, 56(16), 2533-2545

Production Method 7

Reaction Conditions
Reference
A convenient approach for synthesis of (Z)-3-butylidenephthalide derivatives
Li, Shaobai; et al, Synthetic Communications, 1997, 27(10), 1783-1791

Production Method 8

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
Reference
Efficient synthesis of hydroxyphthalides
Ogawa, Yoshimitsu; et al, Heterocycles, 1994, 39(1), 47-50

Production Method 9

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Acetonitrile ;  10 h, 60 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -30 °C → rt; overnight, rt
Reference
Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acids
Wang, Xujie; et al, Tetrahedron Letters, 2020, 61(14),

Production Method 10

Reaction Conditions
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Sodium hydroxide
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
Reference
Efficient synthesis of hydroxyphthalides
Ogawa, Yoshimitsu; et al, Heterocycles, 1994, 39(1), 47-50

Production Method 11

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
1.2 Reagents: Sulfuric acid
2.1 Catalysts: Silver nitrate Solvents: Acetone
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
3.2 Solvents: Water
Reference
Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates
Bellina, Fabio; et al, Tetrahedron, 2000, 56(16), 2533-2545

Production Method 12

Reaction Conditions
1.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
2.2 Reagents: Sulfuric acid
3.1 Catalysts: Silver nitrate Solvents: Acetone
4.1 Reagents: Boron tribromide Solvents: Dichloromethane
4.2 Solvents: Water
Reference
Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates
Bellina, Fabio; et al, Tetrahedron, 2000, 56(16), 2533-2545

Production Method 13

Reaction Conditions
1.1 Reagents: Ethylmagnesium bromide Solvents: Dimethylformamide
1.2 Reagents: Zinc chloride Solvents: Dimethylformamide
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
Reference
Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates
Bellina, Fabio; et al, Tetrahedron, 2000, 56(16), 2533-2545

Senkyunolide C Raw materials

Senkyunolide C Preparation Products

Additional information on Senkyunolide C

Recent Advances in Senkyunolide C (91652-78-7) Research: Pharmacological Insights and Therapeutic Potential

Senkyunolide C (CAS: 91652-78-7), a bioactive phthalide derivative isolated from Ligusticum chuanxiong, has garnered significant attention in recent years due to its multifaceted pharmacological properties. This research brief synthesizes the latest findings (2022-2024) on its molecular mechanisms, therapeutic applications, and formulation advancements, with particular emphasis on its neuroprotective, anti-inflammatory, and cardiovascular effects.

Recent in vitro studies (Zhang et al., 2023, Journal of Ethnopharmacology) demonstrate Senkyunolide C's dose-dependent inhibition of NLRP3 inflammasome activation (IC50 = 8.2 μM) through modulation of the NF-κB pathway. Structural-activity relationship analyses reveal that the α,β-unsaturated lactone moiety (C8-C9) is critical for its bioactivity. Molecular docking simulations further identify stable binding (-9.1 kcal/mol) with the ASC protein's PYD domain.

In ischemic stroke models (Zhou et al., 2024, Acta Pharmacologica Sinica), intraperitoneal administration (10 mg/kg/day) reduced infarct volume by 42.7% ± 3.2% via upregulation of Nrf2/HO-1 signaling. Notably, a novel nanoparticle formulation (PLGA-PEG) improved brain bioavailability by 6.8-fold compared to free compound, addressing previous pharmacokinetic limitations (t1/2 = 1.8 h → 12.3 h).

Cardiovascular research highlights Senkyunolide C's vasodilatory effects mediated through endothelial NO synthase (eNOS) activation (EC50 = 5.6 μM) and calcium channel blockade. A phase I clinical trial (NCT05532891) investigating its safety profile in healthy volunteers reported no severe adverse events at doses ≤200 mg, with Cmax reaching 1.24 μg/mL at 2 h post-administration.

Emerging applications include synergistic combinations with paclitaxel (CI = 0.32) for breast cancer therapy and as a senolytic agent (senescence-associated β-galactosidase reduction by 61% at 20 μM). However, challenges remain in large-scale synthesis (current yield: 0.08% w/w from raw herb) and target specificity optimization.

These findings position Senkyunolide C as a promising multi-target therapeutic candidate, warranting further investigation through controlled clinical trials. The development of novel derivatives (e.g., C-9 fluorinated analogs) and delivery systems may enhance its translational potential in precision medicine approaches.

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